Cas no 2649057-01-0 (tert-butyl N-(2-isocyanato-2,4,4-trimethylpentan-3-yl)carbamate)

tert-butyl N-(2-isocyanato-2,4,4-trimethylpentan-3-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-(2-isocyanato-2,4,4-trimethylpentan-3-yl)carbamate
- 2649057-01-0
- EN300-1875301
-
- Inchi: 1S/C14H26N2O3/c1-12(2,3)10(14(7,8)15-9-17)16-11(18)19-13(4,5)6/h10H,1-8H3,(H,16,18)
- InChI Key: XAXYPPDVJSDEKL-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC(C(C)(C)N=C=O)C(C)(C)C)=O
Computed Properties
- Exact Mass: 270.19434270g/mol
- Monoisotopic Mass: 270.19434270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.8Ų
- XLogP3: 4.1
tert-butyl N-(2-isocyanato-2,4,4-trimethylpentan-3-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1875301-10.0g |
tert-butyl N-(2-isocyanato-2,4,4-trimethylpentan-3-yl)carbamate |
2649057-01-0 | 10g |
$4360.0 | 2023-06-03 | ||
Enamine | EN300-1875301-2.5g |
tert-butyl N-(2-isocyanato-2,4,4-trimethylpentan-3-yl)carbamate |
2649057-01-0 | 2.5g |
$1988.0 | 2023-09-18 | ||
Enamine | EN300-1875301-1.0g |
tert-butyl N-(2-isocyanato-2,4,4-trimethylpentan-3-yl)carbamate |
2649057-01-0 | 1g |
$1014.0 | 2023-06-03 | ||
Enamine | EN300-1875301-10g |
tert-butyl N-(2-isocyanato-2,4,4-trimethylpentan-3-yl)carbamate |
2649057-01-0 | 10g |
$4360.0 | 2023-09-18 | ||
Enamine | EN300-1875301-5g |
tert-butyl N-(2-isocyanato-2,4,4-trimethylpentan-3-yl)carbamate |
2649057-01-0 | 5g |
$2940.0 | 2023-09-18 | ||
Enamine | EN300-1875301-0.05g |
tert-butyl N-(2-isocyanato-2,4,4-trimethylpentan-3-yl)carbamate |
2649057-01-0 | 0.05g |
$851.0 | 2023-09-18 | ||
Enamine | EN300-1875301-0.1g |
tert-butyl N-(2-isocyanato-2,4,4-trimethylpentan-3-yl)carbamate |
2649057-01-0 | 0.1g |
$892.0 | 2023-09-18 | ||
Enamine | EN300-1875301-0.5g |
tert-butyl N-(2-isocyanato-2,4,4-trimethylpentan-3-yl)carbamate |
2649057-01-0 | 0.5g |
$974.0 | 2023-09-18 | ||
Enamine | EN300-1875301-5.0g |
tert-butyl N-(2-isocyanato-2,4,4-trimethylpentan-3-yl)carbamate |
2649057-01-0 | 5g |
$2940.0 | 2023-06-03 | ||
Enamine | EN300-1875301-0.25g |
tert-butyl N-(2-isocyanato-2,4,4-trimethylpentan-3-yl)carbamate |
2649057-01-0 | 0.25g |
$933.0 | 2023-09-18 |
tert-butyl N-(2-isocyanato-2,4,4-trimethylpentan-3-yl)carbamate Related Literature
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
Additional information on tert-butyl N-(2-isocyanato-2,4,4-trimethylpentan-3-yl)carbamate
Introduction to Tert-butyl N-(2-isocyanato-2,4,4-trimethylpentan-3-yl)carbamate (CAS No. 2649057-01-0)
Tert-butyl N-(2-isocyanato-2,4,4-trimethylpentan-3-yl)carbamate, with the CAS number 2649057-01-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and polymer chemistry. This compound belongs to the class of isocyanates and is widely recognized for its utility as an intermediate in the synthesis of various high-performance materials and bioactive molecules. The unique structural features of this molecule, particularly its tert-butyl and isocyanato functional groups, make it a valuable building block for innovative applications.
The isocyanato group (–NCO) is a reactive moiety that readily participates in polymerization reactions, making this compound particularly useful in the production of polyurethanes and other polymeric materials. These polyurethanes exhibit exceptional mechanical properties, thermal stability, and biocompatibility, which are critical for applications in advanced coatings, adhesives, and biomedical devices. Recent advancements in polymer chemistry have highlighted the role of such isocyanates in developing novel biomaterials that can be used for tissue engineering and drug delivery systems.
Moreover, the tert-butyl group (–C(CH₃)₃) in the molecular structure contributes to the compound's stability and reactivity, enabling precise control over its chemical transformations. This feature is particularly advantageous in pharmaceutical synthesis, where regioselectivity and stereoselectivity are paramount. Researchers have leveraged this compound to develop new methodologies for constructing complex organic molecules, including heterocyclic scaffolds that are prevalent in many bioactive compounds.
In recent years, there has been a surge in research focused on the applications of isocyanates in medicinal chemistry. The ability of Tert-butyl N-(2-isocyanato-2,4,4-trimethylpentan-3-yl)carbamate to undergo cycloaddition reactions with nucleophiles has opened up new avenues for drug discovery. For instance, studies have demonstrated its utility in generating thiazolidine derivatives, which are known for their antimicrobial and anti-inflammatory properties. These findings underscore the compound's potential as a key intermediate in synthesizing next-generation therapeutics.
The structural motif of this compound also finds relevance in materials science, particularly in the development of shape-memory polymers and self-healing materials. The isocyanato group's ability to form covalent bonds with hydroxyl or amine functional groups allows for the creation of dynamic materials that can adapt to environmental stimuli. Such materials are being explored for applications ranging from smart textiles to autonomous repair systems in aerospace engineering.
From an industrial perspective, the synthesis of Tert-butyl N-(2-isocyanato-2,4,4-trimethylpentan-3-yl)carbamate has been optimized to ensure high yield and purity, making it commercially viable for large-scale production. Advances in catalytic processes have further enhanced its synthesis efficiency, reducing waste and energy consumption. These improvements align with global trends toward sustainable manufacturing practices.
The compound's versatility extends to its role as a crosslinking agent in coatings and adhesives. Its reactivity with hydroxyl-containing substrates allows for the formation of robust networks that exhibit superior durability under extreme conditions. This property has made it a preferred choice for high-performance coatings used in automotive and aerospace industries.
Recent research has also explored the potential of this compound as a precursor for functionalized nanoparticles. By incorporating tert-butyl and isocyanato groups into nanoparticle cores or shells, scientists have been able to tailor their surface properties for targeted drug delivery applications. These nanoparticles can encapsulate therapeutic agents and release them selectively within diseased tissues, offering a promising approach to personalized medicine.
The future prospects of Tert-butyl N-(2-isocyanato-2,4,4-trimethylpentan-3-yl)carbamate are vast, driven by ongoing innovations in synthetic chemistry and material science. As our understanding of its reactivity and functionality deepens, new applications will continue to emerge across multiple industries. Its role as a versatile intermediate underscores its importance as a cornerstone chemical in modern research and development.
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